

dissolving and preparing (Phe2,Orn8)-oxytocin solutions

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Compound Focus: (Phe2,Orn8)-oxytocin

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(Phe2,Orn8)-Oxytocin: Application Notes & Protocols

1. Compound Profile and Handling Overview (Phe2,Orn8)-Oxytocin is a synthetic peptide analog that acts as a **selective V1 vasopressin agonist** [1]. It is provided as a white to off-white solid and requires specific handling to maintain stability. The peptide is hygroscopic and should be stored sealed, away from moisture at -80°C for long-term storage (2 years) or -20°C for shorter periods (1 month) [1].

2. Physicochemical Properties and Formulation Data The table below summarizes the key quantitative data available for (Phe2,Orn8)-Oxytocin.

Table 1: Physicochemical Properties of (Phe2,Orn8)-Oxytocin

Property	Value / Description	Source
Molecular Weight	992.18 g/mol	[1]
CAS Number	2480-41-3	[1]
Molecular Formula	C ₄₂ H ₆₅ N ₁₃ O ₁₁ S ₂	[1]
Sequence	Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH ₂ (Disulfide bridge: Cys1-Cys6)	[1]

Property	Value / Description	Source
Recommended Solvent	DMSO	[1]
Stock Solubility	50 mg/mL (50.39 mM) in DMSO (requires ultrasonication)	[1]

Table 2: Pharmacological Activity (EC_{50} Values)

Cell Line / Assay	Receptor Target	EC_{50}	Description	Source
HEK293	Human V1a	0.27 nM	Agonist activity	[1]
HEK293	Rat V1a	0.12 nM	Agonist activity	[1]
Flp-In-293	Human V1b	25 nM	Agonist activity	[1]
HEK293	Human V2	155 nM	Agonist activity	[1]
CHO-K1	Human OT	>10,000 nM	Agonist activity	[1]
Rabbit Epididymis	Functional	280 nM	Induction of contractility	[1]

3. Detailed Protocol for Preparing Stock and Working Solutions

A. Preparation of 10 mM Stock Solution in DMSO This protocol outlines the preparation of a concentrated stock solution suitable for *in vitro* cellular assays.

- **Materials:**

- **(Phe2,Orn8)-Oxytocin** solid
- Anhydrous DMSO (freshly opened, high purity)
- Microbalance
- 1.5 mL amber microcentrifuge tubes (to protect from light)
- Ultrasonic bath
- Pipettes and sterile tips

- **Procedure:**

- **Calculation:** Calculate the mass of peptide needed. For a 10 mM solution in a final volume of 1 mL, the mass required is: $(1 \text{ mL} / 1000) * 10 \text{ mmol/L} * 992.18 \text{ g/mol} = \mathbf{9.92 \text{ mg}}$.

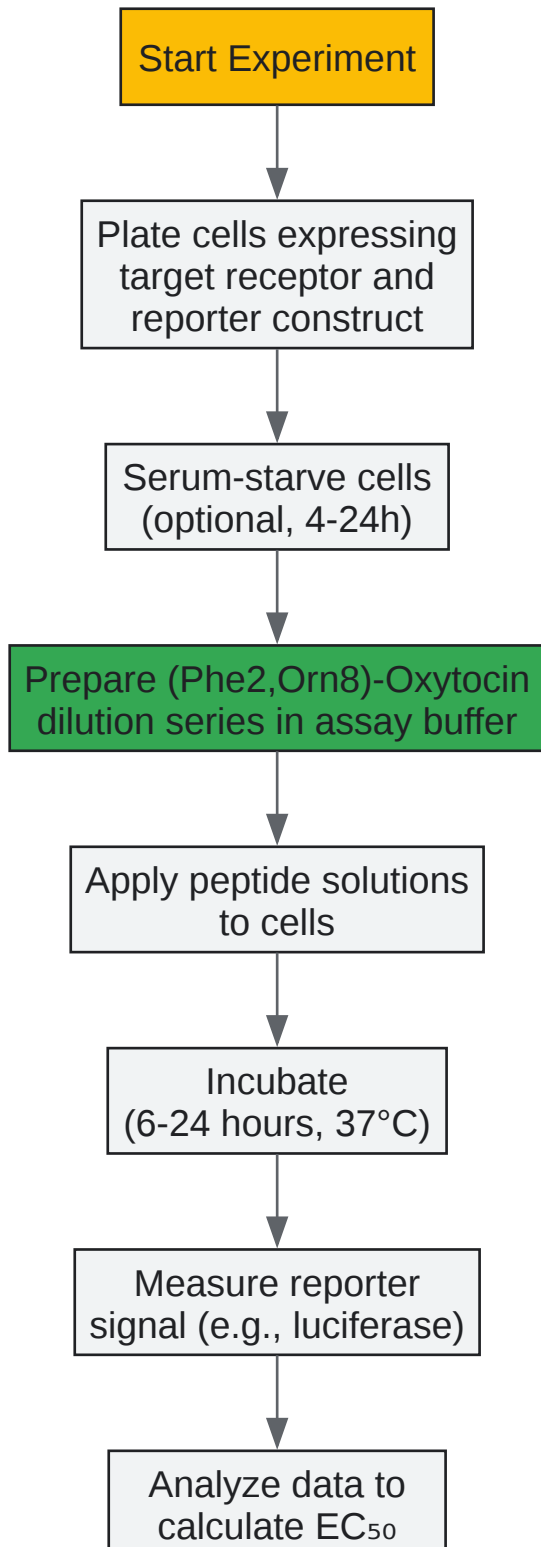
- **Weighing:** Bring the peptide vial to room temperature in a desiccator to prevent condensation. Accurately weigh 9.92 mg of the peptide and transfer it to a 1.5 mL amber microcentrifuge tube.
- **Solubilization:** Add 1 mL of anhydrous DMSO directly to the powder in the tube.
- **Sonication:** Cap the tube securely and place it in an ultrasonic bath for 10-15 minutes, or until the solid is fully dissolved. Ensure the solution appears clear.
- **Aliquoting:** Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) to avoid repeated freeze-thaw cycles.
- **Storage:** Store aliquots at **-80°C** for up to 6 months or at **-20°C** for up to 1 month [1].
- **Notes:**
 - Use sterile techniques if solutions are intended for cell culture.
 - Hygroscopic DMSO can absorb water from the atmosphere, which may affect solubility and peptide stability over time. Using a newly opened bottle is recommended [1].

B. Preparation of Working Dilutions for Cell-Based Assays This protocol describes the dilution of the DMSO stock into an aqueous buffer for application to cells.

- **Materials:**
 - 10 mM **(Phe2,Orn8)-Oxytocin** stock in DMSO
 - Cell culture medium or assay buffer (e.g., PBS, serum-free medium)
 - Sterile tubes and pipettes
- **Procedure:**
 - Prepare intermediate dilutions in DMSO if very low final concentrations are needed (e.g., a 100 μ M intermediate).
 - Dilute the stock or intermediate solution into the cell culture medium or assay buffer. The final concentration of DMSO in the cell assay should typically not exceed 0.1% (v/v) to minimize cytotoxicity.
 - For example, to make 10 mL of a 1 μ M working solution in cell medium with 0.01% DMSO:
 - Add 1 μ L of the 10 mM stock to 999 μ L of medium to create a 10 μ M intermediate.
 - Add 1 mL of this 10 μ M intermediate to 9 mL of medium to yield the final 1 μ M working solution.
- **Notes:**
 - Prepare working solutions immediately before use, as peptides can adsorb to tube walls and degrade in aqueous solutions.
 - The stability of the peptide in aqueous buffers has not been fully characterized and should be empirically determined for your specific assay conditions.

4. Experimental Protocol: Measuring Agonist Activity via Reporter Gene Assay The following workflow is based on the methodologies cited in the search results for characterizing **(Phe2,Orn8)-Oxytocin** [1].

The diagram below outlines the key steps for determining the EC₅₀ of **(Phe₂,Orn₈)-Oxytocin** on a target receptor using a reporter gene assay.



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Detailed Steps:

- **Cell Preparation:** Culture cells (e.g., HEK293, Flp-In-293) stably expressing the human V1a vasopressin receptor and a luciferase reporter gene under the control of a response element activated by V1a signaling [1].
- **Plating:** Plate cells in a 96-well cell culture plate at a density that will reach 80-90% confluence at the time of assay.
- **Serum Starvation (Optional):** Prior to the assay, serum-starve the cells for 4-24 hours to reduce background signal.
- **Agonist Dilution Series:** Prepare a 11-point, half-log dilution series of **(Phe2,Orn8)-Oxytocin** from the 10 mM DMSO stock. The range should cover concentrations from below the expected EC₅₀ (e.g., 0.01 nM) to well above it (e.g., 10 μM). Use serum-free medium as the diluent. Include a vehicle control (DMSO only).
- **Agonist Application:** Remove the culture medium from the cells and replace it with the prepared agonist solutions. Each concentration should be tested in triplicate or quadruplicate.
- **Incubation:** Incubate the cells with the agonist for 6-24 hours at 37°C in a 5% CO₂ incubator. The incubation time may need optimization.
- **Signal Measurement:** Following the incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- **Data Analysis:**
 - Calculate the mean response for each agonist concentration.
 - Normalize the data as a percentage of the maximum response observed.
 - Fit the normalized concentration-response data to a four-parameter logistic (sigmoidal) equation using non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ value.

5. Critical Considerations for Researchers

- **Receptor Selectivity:** While **(Phe2,Orn8)-Oxytocin** is a potent V1a agonist, researchers should be aware of its activity at the V1b receptor (EC₅₀ = 25 nM) and the weaker activity at the V2 receptor (EC₅₀ = 155 nM) when interpreting results [1].
- **Species Differences:** The peptide shows higher potency for the rat V1a receptor (EC₅₀ = 0.12 nM) compared to the human receptor (EC₅₀ = 0.27 nM) [1]. This is a critical factor in translational research.
- **Solvent Impact:** DMSO concentration can significantly affect cellular health and assay outcomes. A final concentration of 0.1% or lower is generally considered safe for most cell lines.
- **Lack of In Vivo Data:** The provided search results contain detailed *in vitro* protocols but do not specify formulations or administration routes for *in vivo* studies. Researchers would need to investigate appropriate vehicles (e.g., saline with low concentrations of organic solvents) for such applications.

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References

1. (Phe2,Orn8)-Oxytocin | V1 Vasopressin Agonist [medchemexpress.com]

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